molecular formula C15H22N2O2S B13972099 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13972099
M. Wt: 294.4 g/mol
InChI Key: RMILHIBTMFTUCN-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a pyrrolidine derivative with a tert-butyl carbamate group at position 1 and a pyridin-2-ylmethylsulfanyl substituent at position 2. Its molecular formula is C15H22N2O2S, with a molecular weight of 294.41 g/mol (calculated).

Compounds with similar backbones are frequently used in medicinal chemistry as intermediates for enzyme inhibitors (e.g., leukotriene A4 hydrolase inhibitors ) or as chiral building blocks in asymmetric synthesis.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3

InChI Key

RMILHIBTMFTUCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

General Synthetic Strategy

The synthesis of this compound generally involves a multi-step process:

This approach is consistent with methods used for closely related compounds such as (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, where the pyridine ring is at the 3-position rather than the 2-position, indicating similar synthetic routes can be adapted for the 2-pyridinyl derivative.

Stepwise Preparation Details

Pyrrolidine Ring Formation
  • Starting from an amino acid or an appropriate amino-dicarboxylate, cyclization is induced by intramolecular nucleophilic substitution or condensation reactions under mild conditions.

  • For example, protected amino acid derivatives such as tert-butyl 5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate can be cyclized using strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures (-78°C) to form the pyrrolidine ring with high yield (above 90%).

Introduction of the Pyridin-2-ylmethylsulfanyl Group
  • The sulfanyl group is introduced by reacting a thiol-functionalized pyrrolidine intermediate with a 2-pyridinylmethyl halide (e.g., bromide or chloride) in the presence of a base such as triethylamine.

  • Reaction conditions typically involve solvents like dichloromethane at low temperatures (0–20°C) to minimize side reactions and optimize yield.

  • The thiol-ene reaction or nucleophilic substitution ensures selective attachment of the pyridin-2-ylmethyl group to the sulfur atom on the pyrrolidine ring.

Esterification of the Carboxylic Acid Group
  • The carboxylic acid at the 1-position is esterified with tert-butyl alcohol in the presence of an acid catalyst such as trifluoroacetic acid (TFA).

  • This step is generally performed under mild conditions (room temperature, 25°C) and results in the formation of the tert-butyl ester protecting group, which is stable and enhances the compound's membrane permeability.

  • Selective deprotection of the tert-butyl ester can be achieved later using acidic conditions without affecting the sulfanyl group.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Pyrrolidine ring formation LHMDS, THF, nitrogen atmosphere -78°C to 5°C 90–95 Low temperature prevents side reactions
Pyridin-2-ylmethylsulfanyl introduction Pyridin-2-ylmethyl halide, triethylamine, DCM 0–20°C 80–90 Base-mediated nucleophilic substitution
Esterification (tert-butyl) tert-Butyl alcohol, trifluoroacetic acid 25°C (room temp) 85–92 Mild acidic conditions, selective protection

Analytical and Purity Considerations

  • Stereochemical purity is confirmed via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis to ensure the (S)-configuration of the pyrrolidine core is retained throughout synthesis.

  • NMR spectroscopy (1H and 13C) is used to confirm the structure, with characteristic chemical shifts for the pyrrolidine ring protons, pyridine aromatic protons, and tert-butyl ester methyl groups.

  • Mass spectrometry confirms molecular weight (approx. 294.4 g/mol).

  • Purification is typically achieved by column chromatography following each major step to ensure high purity and removal of side products.

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.

  • Catalysts and high-throughput screening are used to fine-tune reaction parameters, reduce by-products, and improve scalability.

  • Mild reaction conditions and inexpensive starting materials contribute to cost-effective production.

  • The use of protective groups like tert-butyl esters facilitates handling and storage of intermediates in large-scale synthesis.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) References
Pyrrolidine ring formation Cyclization of amino acid derivatives LHMDS, THF, -78°C to 5°C, nitrogen atmosphere 90–95
Pyridin-2-ylmethylsulfanyl introduction Nucleophilic substitution of thiol with pyridin-2-ylmethyl halide Pyridin-2-ylmethyl halide, triethylamine, DCM, 0–20°C 80–90
Esterification with tert-butyl group Acid-catalyzed esterification with tert-butyl alcohol tert-Butyl alcohol, TFA, 25°C 85–92

The preparation of This compound involves a well-established synthetic sequence: pyrrolidine ring formation, sulfanyl group introduction via nucleophilic substitution, and tert-butyl ester protection of the carboxylic acid. The methods are characterized by mild reaction conditions, high yields, and stereochemical control. Analytical techniques such as chiral HPLC and NMR ensure product purity and configuration. These preparation strategies are supported by diverse literature sources, including patent disclosures and medicinal chemistry research, underscoring their reliability and applicability in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a pyrrolidine ring, a pyridinyl group, and a tert-butyl ester functional group. It's used as a building block in the synthesis of more complex molecules and has potential therapeutic properties.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules because its structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding, owing to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, the compound is explored for potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes.

Industry

In the industrial sector, this compound may be used to develop new materials or as an intermediate in the synthesis of pharmaceuticals.

The compound exhibits promising biological activities through interactions with specific biological targets. The pyridine moiety enhances its ability to engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions are crucial for modulating enzyme activity and receptor function.

Potential Therapeutic Applications

  • Cancer Treatment Preliminary studies suggest that the compound may act as a ligand in receptor binding studies, indicating potential anti-cancer properties.
  • Infection Control Its ability to interact with enzymes involved in microbial metabolism suggests possible applications in treating infections.

The biological activity of this compound is largely attributed to:

  • Receptor Binding The compound's structure allows it to bind effectively to various receptors, potentially influencing cellular signaling pathways.
  • Enzyme Modulation Interaction with enzymes could lead to altered metabolic processes, enhancing therapeutic effects against specific diseases.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidation reactions can occur, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can target the pyridinyl group or the ester functional group. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or pyridinyl rings. Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

The following table compares 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with analogs differing in substituents at the pyrrolidine 3-position:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method
This compound (Target Compound) Pyridin-2-ylmethylsulfanyl (thioether) C15H22N2O2S 294.41 Intermediate for enzyme inhibitors, chiral ligands Likely involves thiol coupling or Mitsunobu reaction
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonamide C12H23N2O4S 291.38 Precursor to sulfonamide drugs, protease inhibitors Sulfonylation of amine intermediate
3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-Iodo-3-methoxypyridin-2-yloxymethyl C17H24IN2O4 462.29 Radiolabeled probes, kinase inhibitors Nucleophilic substitution or SNAr chemistry
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Tosyloxymethyl C18H27NO5S 369.48 Chiral intermediate in asymmetric synthesis Tosylation of hydroxymethyl-pyrrolidine

Key Structural and Functional Differences

Sulfur-Containing Groups
  • Thioethers are less polar than sulfonamides or sulfoxides, influencing membrane permeability .
  • Sulfonamide () : The methanesulfonamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibitors (e.g., LTA4 hydrolase) but may reduce metabolic stability .
  • Tosyloxy () : Acts as a leaving group in nucleophilic substitutions, enabling further functionalization of the pyrrolidine core .
Pyridine Modifications
  • The 6-iodo-3-methoxy pyridine substituent () introduces steric bulk and halogenated aromaticity, useful in radiopharmaceuticals or cross-coupling reactions .

Biological Activity

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including receptor binding and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2SC_{15}H_{22}N_{2}O_{2}S with a molecular weight of approximately 294.41 g/mol. The presence of both a pyridine and a sulfur atom in its structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₂S
Molecular Weight294.41 g/mol
CAS Number1353952-76-7

Research indicates that this compound can act as a ligand in receptor binding studies. The pyridine moiety facilitates π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions are crucial in modulating enzyme activity and receptor function, leading to various biological outcomes.

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism may involve inhibition of key enzymes like signal peptidases that are essential for bacterial survival.
  • Cytotoxicity : In vitro evaluations have shown that the compound can induce cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer therapies. The specific pathways involved remain to be fully elucidated.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects, suggesting that this compound may also possess such properties due to its structural similarities.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameUnique FeaturesBiological Activity
3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterDifferent substitution on the pyridine ringAntimicrobial
(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterVariation in the position of the pyridine substitutionPotential anticancer
tert-butyl 3-((4-methylpyrimidin-2-yl)thio)methyl)piperidine-1-carboxylateIncorporation of a piperidine ringNeuroprotective

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and what reaction conditions require optimization?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl ester-protected pyrrolidine intermediates (e.g., 3-mercaptopyrrolidine-1-carboxylate derivatives) can react with 2-(bromomethyl)pyridine under basic conditions (triethylamine or DMAP in dichloromethane at 0–20°C) to introduce the pyridinylmethylsulfanyl group . Key optimizations include controlling reaction temperature, stoichiometry of reagents, and ensuring anhydrous conditions to minimize side reactions.

Q. How can purity and structural integrity be validated after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Monitor purity using reverse-phase chromatography with UV detection (λ = 254 nm) .
  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and pyridine protons (δ 7.2–8.6 ppm) in 1^1H NMR. 13^{13}C NMR should show the carbonyl signal (δ ~155 ppm) from the Boc group .
  • Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C15_{15}H23_{23}N2_2O2_2S) .

Q. What safety precautions are critical during handling?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection may be needed for prolonged exposure .
  • Storage : Keep in a cool, dry environment (2–8°C) away from strong oxidizers to prevent degradation .

Advanced Research Questions

Q. How does the steric environment of the pyrrolidine ring influence reactivity in cross-coupling reactions?

  • Methodology : The tert-butyl ester group introduces steric hindrance, which can slow nucleophilic attacks at the pyrrolidine sulfur. Computational modeling (e.g., DFT studies) and kinetic experiments under varying substituent conditions (e.g., comparing 3-mercapto vs. 2-mercapto analogs) can elucidate steric effects. Reaction progress can be monitored via 19^{19}F NMR if fluorinated derivatives are used .

Q. What strategies mitigate decomposition during long-term storage or under acidic/basic conditions?

  • Methodology :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the Boc group, while basic conditions could cleave the sulfide bond .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation of the sulfide moiety .

Q. How can conflicting reports on reaction yields be resolved?

  • Methodology : Reproduce experiments with strict control of variables:

  • Catalyst Screening : Test alternative catalysts (e.g., DBU vs. DMAP) for coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation from free thiols) and adjust reducing agents (e.g., TCEP) .

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